molecular formula C19H22ClNO4 B560005 Scoulerin hydrochloride CAS No. 20180-95-4

Scoulerin hydrochloride

Cat. No. B560005
CAS RN: 20180-95-4
M. Wt: 363.838
InChI Key: JQFCGPKOYFMORW-XFULWGLBSA-N
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Description

Scoulerin hydrochloride is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. It is a derivative of the naturally occurring compound scoulerin and has been shown to have a number of unique biochemical and physiological effects.

Scientific Research Applications

Anticancer Properties

Scoulerine hydrochloride, an isoquinoline alkaloid, has shown promising results in the field of oncology. Research indicates that scoulerine promotes cell viability reduction and apoptosis in colorectal cancer cells by activating ROS-dependent endoplasmic reticulum stress. The compound induces oxidative damage and activates ER stress, leading to decreased cell viability and enhanced apoptosis in cancer cells (Tian et al., 2020). Similarly, another study highlighted scoulerine's potent antiproliferative and proapoptotic effects, caused by its ability to interfere with the microtubule elements of the cytoskeleton, checkpoint kinase signaling, and p53 proteins in various cancer cells (Habartová et al., 2018).

Molecular Mode of Action

In-depth studies have been conducted to understand the molecular mode of action of scoulerine hydrochloride. Research has revealed that scoulerine inhibits Aurora Kinase activity, leading to mitotic and cytokinetic defects. It was found to elicit a transient mitotic arrest followed by apoptosis induction or polyploidy in cancer cells. The study provided insights into the cellular and molecular level mechanisms of scoulerine (Li et al., 2021). Another study used computational prediction and experimental validation to determine the unique molecular mode of action of scoulerine, identifying its binding affinity and interaction sites with tubulin (Moshari et al., 2021).

Biochemical Synthesis and Interaction

Scoulerine hydrochloride has also been a subject of research in the context of biochemical synthesis and interaction with biological molecules. A study described a chemoenzymatic approach for the asymmetric total synthesis of scoulerine, emphasizing its potential as a sedative and muscle relaxing agent (Schrittwieser et al., 2011). In addition, the compound's interaction with GABA receptors was explored, with scoulerine showing affinity to the GABAA receptor (Eisenreich et al., 2003). Moreover, molecular docking studies have been conducted to understand the interactions of Scoulerine 9-O-methyltransferase (SMT) with its substrate, providing insights into the catalytic mechanism and substrate specificity (Zhu et al., 2012).

properties

IUPAC Name

(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCGPKOYFMORW-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scoulerin hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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